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Compound of Interest

Compound Name: 0-Benzyl-d-tyrosine

Cat. No.: B554738

This technical guide provides a comprehensive overview of the spectroscopic data and
methodologies for the characterization of o-Benzyl-d-tyrosine. Designed for researchers,
scientists, and professionals in drug development, this document details the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also includes
detailed experimental protocols and a logical workflow for the spectroscopic analysis of this
compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for o-Benzyl-tyrosine and its
derivatives. While specific data for the d-isomer is limited in publicly available literature, the
data for the l-isomer and its protected forms serve as a reliable reference, as the
stereochemistry at the alpha-carbon does not significantly alter the chemical shifts in NMR or
the vibrational modes in IR spectroscopy, nor the mass-to-charge ratio in mass spectrometry
under standard conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine
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Chemical Shift (8)

Protons Multiplicity Integration
Ppm
Aromatic (Benzyl &
, 7.42 - 6.90 m 9H
Tyrosine)
-NH (Amide) ~5.0 d 1H
-CH (a-proton) ~4.58 m 1H
-CH:z- (Benzyl) 5.02 S 2H
-CHz- (B-protons) 3.12-2.86 m 2H
-C(CHs)s (Boc) 1.42 S 9H

Note: Data is for the
N-Boc protected L-
isomer and chemical
shifts can vary slightly
depending on the
solvent and

concentration used.[1]

Table 2: 13C NMR Spectroscopic Data of N-Boc-O-benzyl-L-tyrosine
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Carbon Chemical Shift (6) ppm
C=0 (Carboxyl) 176.51

C=0 (Boc) 157.99

Aromatic (C-O) 157.37

Aromatic (Quaternary) 137.55, 136.99

130.43, 130.40, 130.15, 128.76, 128.58, 128.13,

Aromatic (CH
(CH) 127.96, 127.48, 115.00, 114.82

C (Boc quaternary) 80.32
-CH2- (Benzyl) 70.03, 69.49
-CH (a-carbon) 54.07
-CHz- (B-carbon) 36.93, 36.32
-CHs (Boc) 28.30, 22.70

Note: Data is for the N-Boc protected L-isomer
and chemical shifts can vary slightly depending

on the solvent and concentration used.[2][3]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of O-benzyl-L-tyrosine
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Functional Group

Wavenumber (cm—?)

Description

O-H stretch (Carboxylic acid)

3400-2400 (broad)

N-H stretch (Amine) 3300-3000
C-H stretch (Aromatic) 3100-3000
C-H stretch (Aliphatic) 3000-2850
C=0 stretch (Carboxylic acid) ~1700
C=C stretch (Aromatic) 1600-1450
N-H bend (Amine) ~1600
C-O stretch (Ether) ~1240

Note: Data is for the L-isomer.

The spectrum for the D-isomer

is expected to be identical.

Mass Spectrometry

Table 4: Mass Spectrometry Data of O-benzyl-L-tyrosine

Technique m/z Interpretation

Molecular lon and/or fragment
GC-MS 197, 235.775 _

ions
ESI-MS 272.1281 [M+H]* Protonated molecular ion

Note: Data is for the L-isomer.
The mass spectrum for the D-
isomer is expected to be
identical.[4]

Experimental Protocols
NMR Spectroscopy
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Sample Preparation:

Weigh approximately 10-20 mg of o-Benzyl-d-tyrosine.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20 with
pH adjustment, or CDsOD) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: Appropriate for the chemical shift range of the compound (e.g., 0-12 ppm).

Processing: Fourier transform, phase correction, and baseline correction. The residual
solvent peak is used for chemical shift referencing.

13C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the tH frequency.
Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Processing: Fourier transform with an appropriate line broadening, phase correction, and
baseline correction. The solvent peak is used for chemical shift referencing.[1]
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FT-IR Spectroscopy (KBr Pellet Method)

Thoroughly grind 1-2 mg of dry o-Benzyl-d-tyrosine in an agate mortar.

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the
mortar.

Quickly and thoroughly mix the sample and KBr by grinding until a fine, homogeneous
powder is obtained.

Transfer the mixture to a pellet-forming die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a
transparent or translucent pellet.[1]

Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
Mode: Transmittance.

Spectral Range: 4000-400 cm™1.

Resolution: 4 cm™2.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet should be collected prior to sample
analysis.[1]

Mass Spectrometry (Electrospray lonization - ESI)

Sample Preparation:

Prepare a stock solution of o-Benzyl-d-tyrosine in a suitable solvent (e.g., methanol,
acetonitrile, or water with a small amount of formic acid to promote ionization). A typical
concentration is 1 mg/mL.
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 Dilute the stock solution with the same solvent to a final concentration of approximately 1-10
pg/mL.

Data Acquisition:

Mass Spectrometer: An ESI-MS instrument (e.g., Q-TOF, Orbitrap).
« lonization Mode: Positive ion mode is typically used for amino acids to observe [M+H]* ions.

« Infusion: The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a flow rate of 5-10 pL/min.

e Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-
500).

o Data Analysis: The resulting mass spectrum will show the mass-to-charge ratio of the ions.
The accurate mass measurement can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of a compound such as o-Benzyl-d-tyrosine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of o-Benzyl-d-tyrosine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b554738#spectroscopic-data-nmr-ir-mass-spec-of-o-
benzyl-d-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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